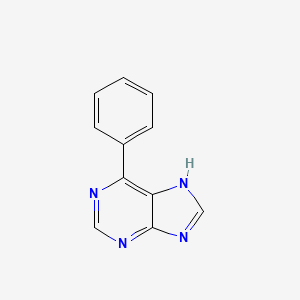

6-phenyl-7H-purine

Description

Significance of Purine (B94841) Heterocycles in Biological Systems

Purines are fundamental nitrogenous heterocyclic aromatic organic compounds, characterized by a fused pyrimidine (B1678525) and imidazole (B134444) ring system wikipedia.orgrsc.org. These molecules are ubiquitous in nature and play indispensable roles in virtually all cellular processes across all known organisms upol.cz. The core purine structure forms the basis of essential biomolecules, most notably the nucleobases adenine (B156593) (A) and guanine (B1146940) (G), which are critical components of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), the carriers of genetic information wikipedia.orgalbert.iounacademy.comjpionline.org. Beyond their role in genetic material, purine derivatives such as adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are vital energy currency molecules, powering cellular functions, biosynthesis, and signal transduction pathways wikipedia.orgmit.edumdpi.com. Furthermore, purines act as signaling molecules, including cyclic adenosine monophosphate (cAMP) and adenosine, which mediate extracellular communication and regulate key cellular processes like proliferation, differentiation, and apoptosis wikipedia.orgnih.govmdpi.com. The intricate involvement of purines in metabolism, signaling, and genetic material underscores their profound significance in biological systems rsc.orgmdpi.comrsc.orgresearchgate.net.

Overview of Substituted Purines as Pharmacophores

The inherent biological importance and versatile chemical structure of the purine scaffold have made it a privileged nucleus in medicinal chemistry and drug discovery researchgate.netnih.govbenthamdirect.com. By strategically modifying the purine core through the introduction of various substituents at different positions, researchers can create a vast array of purine derivatives with diverse pharmacological activities rsc.orgupol.czrsc.orgresearchgate.netnih.govbenthamdirect.comontosight.ainih.govnih.govresearchgate.netbeilstein-journals.orgmdpi.comresearchgate.netnih.govmetu.edu.trderpharmachemica.com. These modifications allow for the fine-tuning of physicochemical properties and the development of potent pharmacophores capable of interacting with specific biological targets.

Substituted purines have demonstrated a wide spectrum of therapeutic attributes, including anticancer, antiviral (e.g., anti-herpes, anti-HIV), anti-inflammatory, antimicrobial, and antitumor activities rsc.orgrsc.orgresearchgate.netnih.govresearchgate.netbeilstein-journals.orgmdpi.comderpharmachemica.com. Their mechanisms of action often involve acting as enzyme inhibitors, such as protein kinase inhibitors or purine nucleoside phosphorylase (PNP) inhibitors, or as receptor ligands nih.govbenthamdirect.comnih.govmdpi.com. The exploration of structure-activity relationships (SAR) is crucial in this field, guiding the design of more potent and selective drug candidates rsc.orgrsc.orgnih.govresearchgate.netnih.govmetu.edu.tr.

Introduction to 6-Phenyl-7H-Purine and Its Closely Related Analogs as a Research Focus

The incorporation of phenyl moieties onto the purine scaffold, particularly at the C-6 position, has emerged as a significant area of research in the development of novel therapeutic agents researchgate.netnih.govmetu.edu.trresearchgate.net. Compounds featuring a phenyl group at the C-6 position of the purine ring, such as this compound and its derivatives, are actively investigated for their potential anticancer and cytotoxic properties researchgate.netnih.govmetu.edu.trresearchgate.net.

Research into these analogs has revealed promising results, with studies focusing on the synthesis and evaluation of various 6-phenyl-substituted purines. For instance, derivatives like 6-(4-phenoxyphenyl)purine analogs have demonstrated potent cytotoxic activities against human cancer cell lines, including hepatocellular carcinoma (Huh7) researchgate.netnih.govmetu.edu.tr. Structure-activity relationship studies have indicated that the presence of a 4-phenoxyphenyl group at the C-6 position of the purine nucleus is a key determinant for anti-cancer activity researchgate.netnih.govmetu.edu.tr. Other research has explored purine derivatives with phenyl substituents at the C-8 position, investigating their potential as enzyme modulators and inhibitors, including those targeting PI3K researchgate.net. The ability of these phenyl-substituted purines to interact with specific cellular targets and pathways makes them valuable candidates for further drug development.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6505-01-7 |

|---|---|

Molecular Formula |

C11H8N4 |

Molecular Weight |

196.21 g/mol |

IUPAC Name |

6-phenyl-7H-purine |

InChI |

InChI=1S/C11H8N4/c1-2-4-8(5-3-1)9-10-11(14-6-12-9)15-7-13-10/h1-7H,(H,12,13,14,15) |

InChI Key |

YTQFOPPEYLNRJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=NC=N2)N=CN3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Phenyl 7h Purine and Its Analogs

Classical and Contemporary Synthetic Routes to 6-Phenylated Purines

This section explores various synthetic pathways employed to construct the 6-phenylpurine core structure and its related analogs. These methods range from traditional approaches utilizing readily available precursors to more modern, efficient multi-component reaction strategies.

Targeted Derivatization Strategies for Structural Modification

Once the 6-phenylpurine core is established, targeted derivatization allows for fine-tuning of its chemical and biological properties. Modifications can be introduced at various nitrogen and carbon positions of the purine (B94841) ring system.

Introduction of Substituents at Carbon Positions (C-2, C-8) of the Purine Ringnih.govresearchgate.netresearchgate.netacs.orgmdpi.comThe carbon atoms at the C-2 and C-8 positions offer further opportunities for structural diversification. Direct C-H functionalization, often mediated by transition metal catalysts like palladium, is a powerful strategy for introducing substituents at these positionsresearchgate.netresearchgate.netrsc.orgmdpi.comnih.gov. For example, palladium-catalyzed direct arylation or alkylation at the C-8 position of purines is well-documentedresearchgate.netrsc.orgmdpi.comnih.gov. Alternatively, a common approach involves pre-functionalization, such as halogenation at C-2 or C-8, followed by various cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) to introduce a wide array of functional groupsresearchgate.netnih.govresearchgate.netacs.orgmdpi.comnih.gov. These methods enable the synthesis of diverse 6-phenylpurine analogs with tailored properties.

Data Tables

Table 1: Key Synthetic Routes to 6-Phenylated Purines

| Method/Precursor | Key Reagents/Conditions | Typical Product(s) | Reference(s) |

| Guanine-based synthesis | Phenylboronic acid, Pd catalyst, base, solvent; or halogenated purine + phenylating agent | 6-phenylpurine derivatives | Current time information in Bangalore, IN., chem-soc.si |

| Diaminopyrimidine cyclization (Traube Synthesis) | Substituted diaminopyrimidine, C1 synthon (e.g., formic acid, ortho ester), cyclizing agent | 6-phenylpurine core | thieme-connect.de, yu.edu.jo, google.com |

| Multi-component reactions (MCRs) | Phenyl-containing aldehyde/ketone, amine source, pyrimidine (B1678525)/imidazole (B134444) precursors; one-pot cascade reactions | 6-phenylpurine derivatives | nih.gov, yu.edu.jo, nih.gov, preprints.org |

Table 2: Derivatization Strategies for 6-Phenyl-7H-Purine

| Modification Site | Reaction Type | Typical Reagents/Catalysts | Resulting Functional Group | Reference(s) |

| N-7, N-9 | Alkylation | Alkyl halide, base (e.g., K2CO3, NaH), solvent (e.g., DMF) | N-alkyl-6-phenylpurine | Current time information in Bangalore, IN., ontosight.ai, researchgate.net, rhhz.net, acs.org, researchgate.net, researchgate.net |

| N-7, N-9 | Arylation | Aryl halide, Pd catalyst, ligand, base (e.g., Buchwald-Hartwig conditions) | N-aryl-6-phenylpurine | Current time information in Bangalore, IN., ontosight.ai, researchgate.net, nih.gov, rsc.org, researchgate.net |

| C-2 | C-H Functionalization | Pd catalyst, oxidant, directing group (if necessary) | 2-substituted-6-phenylpurine | researchgate.net, researchgate.net, mdpi.com, nih.gov |

| C-2 | Halogenation followed by cross-coupling | Halogenating agent (e.g., NBS), then Pd catalyst, boronic acid/alkyne/etc. | 2-substituted-6-phenylpurine | nih.gov, researchgate.net, researchgate.net, acs.org, mdpi.com, nih.gov |

| C-8 | C-H Functionalization | Pd catalyst, oxidant, ligand | 8-substituted-6-phenylpurine | researchgate.net, researchgate.net, mdpi.com, rsc.org, nih.gov |

| C-8 | Halogenation followed by cross-coupling | Halogenating agent (e.g., NBS), then Pd catalyst, boronic acid/alkyne/etc. | 8-substituted-6-phenylpurine | nih.gov, researchgate.net, researchgate.net, acs.org, mdpi.com, nih.gov |

Compound List

this compound

Phenylating agents

Diaminopyrimidines

Alkyl halides

Aryl halides

Phenylboronic acid

6-phenylpurine derivatives

N-alkyl-6-phenylpurine

N-aryl-6-phenylpurine

2-substituted-6-phenylpurine

8-substituted-6-phenylpurine

Purine nucleosides

Inosine

2-chloro-6-phenylpurine

Structure Activity Relationship Sar Studies of 6 Phenyl 7h Purine Analogs

Stereochemical and Electronic Property Correlations in SAR Models

Understanding how stereochemistry and electronic properties contribute to the SAR of 6-phenyl-7H-purine analogs is vital for rational drug design. These factors dictate a molecule's three-dimensional shape, polarity, and ability to engage in specific interactions with biological targets.

Influence of Stereochemistry

While direct studies on the stereochemistry of this compound itself are limited in the provided literature, research on related purine (B94841) derivatives highlights the importance of stereochemistry. For instance, in studies involving purine analogs with chiral substituents or linkers, the stereochemical configuration at chiral centers can profoundly affect biological activity and selectivity rsc.orgmdpi.com. The synthesis of racemic and optically pure aryl-substituted purine bioisosteres has shown that stereochemistry can influence antiproliferative activity and selectivity towards specific cell lines mdpi.com. In some cases, a complete inversion of a stereogenic center in an alkylated purine derivative led to distinct biological outcomes rsc.org. Therefore, for this compound analogs incorporating chiral elements, the specific spatial arrangement of atoms is likely to play a significant role in their SAR.

Role of Electronic Properties

Compound List

this compound

6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine

6-(4-substituted phenyl)-9-(tetrahydropyran-2-yl)purines

6-(4-substituted phenyl)purines

9-((4-substituted phenyl)sulfonyl)-6-(4-substituted phenyl)purines

6-(4-X-substituted phenyl)purine ribonucleosides

Purine analog 19

4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acid

Molecular Mechanisms and Biological Investigations in Vitro and Preclinical Models

Enzyme Inhibition Profiles of 6-Phenyl-7H-Purine Analogs

Purine (B94841) derivatives, owing to their structural resemblance to endogenous purines, have been extensively explored for their kinase inhibitory potential. Modifications to the purine scaffold have led to the development of compounds with varying degrees of potency and selectivity against specific kinases.

Numerous studies have characterized the inhibitory effects of this compound analogs against a spectrum of protein kinases. These investigations aim to elucidate structure-activity relationships (SAR) and identify lead compounds for potential therapeutic applications.

Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase involved in numerous cellular processes, including cell growth, survival, and transcription. Its aberrant activity is implicated in various diseases, including cancer. Purine scaffolds have been utilized in the design of CK2 inhibitors. For instance, 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acid (12) , a complex purine derivative, was identified as an active CK2α inhibitor with an IC50 value of 4.3 µM nih.gov. This finding underscores the potential of the purine core in developing CK2-targeted therapeutics.

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that are frequently dysregulated in various cancers, such as breast cancer. Developing dual inhibitors that target both EGFR and HER2 is a strategy to enhance efficacy and overcome resistance. Researchers have synthesized 6,7-disubstituted 7H-purine analogues designed to act as dual EGFR/HER2 inhibitors. Compound 8e , a prominent example from this series, demonstrated potent dual inhibitory activity, exhibiting IC50 values of 0.021 ± 0.007 µM against EGFR and 0.019 ± 0.009 µM against HER2. These values are comparable to those of the established drug Lapatinib mdpi.com. The efficacy of compound 8e highlights the importance of specific substitutions at the 6 and 7 positions of the purine ring for achieving dual kinase inhibition.

Table 1: Dual EGFR/HER2 Kinase Inhibition by 6,7-Disubstituted 7H-Purine Analogs

| Compound | Target Kinase | IC50 (µM) | Reference |

| 8e | EGFR | 0.021 ± 0.007 | mdpi.com |

| 8e | HER2 | 0.019 ± 0.009 | mdpi.com |

Aurora Kinases (A, B, and C) are serine/threonine kinases essential for cell division, and their overexpression is linked to tumorigenesis. Monopolar Spindle 1 (Mps1) , also known as TTK, is critical for the spindle assembly checkpoint.

Reversine , a purine derivative, has been identified as a potent inhibitor of both Mps1 and Aurora B kinases, exhibiting a higher affinity for Mps1 (IC50 = 3 nM) than for Aurora B mdpi.comrupress.org. Reversine's mechanism involves disrupting mitotic spindle assembly and inducing cell cycle arrest at the G2/M phase, ultimately leading to mitotic catastrophe mdpi.com.

Other purine-based compounds have also shown Mps1 inhibitory activity. For example, Mps1-IN-1 and Mps1-IN-2 displayed IC50 values of 367 nM and 145 nM, respectively, against Mps1 nih.gov. These inhibitors demonstrated significant selectivity over a broad panel of kinases nih.gov.

Regarding Aurora kinase inhibition, research has explored various purine derivatives. Nine newly synthesized purine-based compounds were evaluated for anti-cancer activity, with some showing notable efficacy against cell lines like SKBR3. Compound 56 exhibited the highest cytotoxicity against SKBR3 cells, with an IC50 value of 25.11 µM, and was docked with Aurora kinase to understand its binding interactions researchgate.net.

Table 2: Mps1 and Aurora Kinase Inhibition by Purine Derivatives

| Compound | Target Kinase | IC50 (nM/µM) | Reference |

| Reversine | Mps1 | 3 nM | rupress.org |

| Reversine | Aurora B | Higher affinity than Mps1 (specific value not provided) | mdpi.comrupress.org |

| Mps1-IN-1 | Mps1 | 367 nM | nih.gov |

| Mps1-IN-2 | Mps1 | 145 nM | nih.gov |

| Compound 56 | Aurora Kinase | 25.11 µM (cytotoxicity against SKBR3) | researchgate.net |

Death-Associated Protein Kinase 1 (DAPK-1) is a serine/threonine kinase implicated in the induction of apoptosis. Studies have identified purine derivatives that effectively inhibit DAPK-1. In a comprehensive kinase profiling assay, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (6d) demonstrated significant antiproliferative activity and was found to be the most active compound in its series. Further testing revealed that 6d inhibited DAPK-1 with an IC50 value of 2.5 µM, suggesting its potential role in triggering apoptosis through DAPK-1 modulation researchgate.net.

Table 3: DAPK-1 Inhibition by Purine Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

| 6d | DAPK-1 | 2.5 | researchgate.net |

Src kinase, a member of the Src Family Kinases (SFKs), is a non-receptor tyrosine kinase involved in critical cellular processes such as cell proliferation, survival, migration, and metastasis. Its aberrant activity is a hallmark of many human malignancies.

A 2,6,9-trisubstituted purine derivative, referred to as compound III in one study, was identified as a potent tyrosine kinase inhibitor that affects Src kinase activity, among others jyoungpharm.org. However, specific quantitative data (IC50 values) for its Src inhibition were not detailed.

In related research, Purvalanol A , a known inhibitor of cyclin-dependent kinases, also demonstrated submicromolar affinity for c-Src kinase, with an IC50 of 0.24 µM nih.gov. While not a direct analog of this compound, it illustrates the capacity of purine-based structures to inhibit Src. The broader field of Src kinase inhibitors includes various scaffolds, and purine derivatives represent a promising class for optimization towards potent and selective Src inhibition austinpublishinggroup.comresearchgate.net.

Xanthine Oxidase (XO) Inhibition Mechanisms

Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the final two steps in uric acid production. Inhibition of XO is a primary strategy for managing hyperuricemia and associated conditions like gout. Studies have identified purine analogs as potent XO inhibitors. Specifically, the purine derivative 6-(N-benzoylamino)purine has demonstrated significant XO inhibitory activity, comparable to the established drug allopurinol (B61711) tandfonline.comtandfonline.com.

Mechanism of Inhibition: 6-(N-benzoylamino)purine acts as a competitive inhibitor of XO. Molecular docking studies reveal that its potent inhibition is attributed to strong binding interactions within the enzyme's active site. These interactions include hydrogen bonding between the N-7 of the purine ring and Arg880, and between the purine ring's N-H and Thr1010. Additionally, non-bonded interactions involving the benzamido group of the inhibitor with amino acid residues such as Gly799, Glu802, Phe914, Ala1078, Ala1079, and Glu1261 stabilize the enzyme-inhibitor complex tandfonline.comtandfonline.com. Unlike allopurinol, 6-(N-benzoylamino)purine does not appear to generate superoxide (B77818) or reduce the enzyme via electron transfer tandfonline.com. This compound is noted to be approximately 10,000-fold more potent as an XO inhibitor than 8-bromoxanthine (B49285) tandfonline.com.

Adenosine (B11128) Kinase (ADK) Inhibition: Selectivity Against Mycobacterial vs. Human Enzymes

Adenosine kinase (ADK) is an essential enzyme in the purine salvage pathway, particularly relevant in pathogens like Mycobacterium tuberculosis (MTB). Given the structural differences between MTB ADK and its human counterpart, it presents a promising target for selective antimicrobial drug development rsc.orgrsc.orgnih.gov.

Selectivity Profile: Derivatives of 7-deazapurine ribonucleosides with phenyl groups at the 6-position have been identified as selective inhibitors of MTB ADK, showing minimal inhibition of the human enzyme rsc.orgrsc.org. Furthermore, purine derivatives bearing bulky aryl substituents, including phenyl groups, at the 6-position of the purine ring have demonstrated potent inhibition of MTB ADK in the low nanomolar range. These compounds exhibit selectivity indices of 2-3 orders of magnitude when compared to their inhibition of human ADK, and importantly, these bulky derivatives were found to be non-cytotoxic rsc.orgrsc.org. Similarly, other 6-substituted adenosine analogues have shown a higher degree of specificity against MtbAdoK compared to human ADK nih.gov. Cordycepin, another purine analog, acts as a competitive inhibitor of MtbAdoK without affecting human ADK researchgate.net.

Inhibition of Enzymes Involved in Purine Metabolism

Beyond XO and ADK, purine derivatives can modulate other enzymes critical for purine metabolism. Compounds with structural similarities to 6-(phenyldithio)purine (B1207886) have been shown to inhibit purine nucleoside phosphorylase (PNP), an enzyme integral to nucleotide metabolism benchchem.com. The purine salvage pathway, which utilizes preformed nucleobases to synthesize nucleotides, is essential for cell survival and is a validated target for therapeutic intervention in various diseases, including cancers and infectious agents like Mycobacterium tuberculosis benchchem.comontosight.aiasm.orgacs.org.

The ability of purine derivatives to interact with and modulate the activity of enzymes such as PNP underscores their potential role in disrupting metabolic pathways that are vital for cell proliferation and survival. Differences in purine metabolism enzymes between pathogens and humans, such as adenosine cleavage activities in mycobacteria, offer opportunities for developing selective therapeutic agents asm.org.

Cellular Responses and Pathway Modulation Induced by this compound Derivatives

Purine derivatives have demonstrated a broad spectrum of effects on cellular processes, including the induction of programmed cell death, cell cycle regulation, and the modulation of cellular differentiation states.

Induction of Apoptosis in Cancer Cell Lines

Several purine derivatives have been investigated for their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This mechanism is a cornerstone of many anti-cancer therapeutic strategies.

Compound 7h , a 2,6,9-trisubstituted purine derivative, has been shown to induce apoptosis in HL-60 leukemia cells mdpi.comimtm.cz.

Compound 19 , a 6-substituted purine nucleobase analog, demonstrated cytotoxic potential by inducing apoptosis in liver cancer cell lines. This effect was associated with a decrease in key proteins involved in cell cycle progression and survival, such as phospho-Src, phospho-Rb, cyclin E, and cdk2 nih.gov.

PP17 , identified as 9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine, significantly induced apoptosis in MCF-7 breast cancer cells rsc.org.

Compound 4s , a purine scaffold SMO antagonist, exhibited potent apoptosis-inducing capabilities in human cancer cells, proving more effective than the established drug vismodegib (B1684315) mdpi.com.

Compound 6d , identified as 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, was found to induce cell death via apoptosis in Jurkat T cell leukemia cells rsc.org.

Data Table 1: Apoptosis Induction by Purine Derivatives

| Compound | Cell Line(s) Tested | Observed Effect | Potential Mechanism/Associated Changes | Citation(s) |

| 7h (2,6,9-trisubstituted purine derivative) | HL-60 | Apoptosis Induction | - | mdpi.comimtm.cz |

| 19 (6-substituted purine nucleobase analog) | Liver cancer cell lines | Apoptosis Induction | Decreased phospho-Src, phospho-Rb, cyclin E, cdk2 levels | nih.gov |

| PP17 (9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine) | MCF-7 (breast cancer) | Apoptosis Induction | - | rsc.org |

| 4s (Purine scaffold SMO antagonist) | Human cancer cells | Apoptosis Induction | More effective than vismodegib | mdpi.com |

| 6d (6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine) | Jurkat (T cell leukemia) | Apoptosis Induction | - | rsc.org |

Cell Cycle Arrest Induction (e.g., S-phase, G2/M phase)

Disruption of the cell cycle is another critical mechanism by which anti-cancer agents exert their effects, leading to uncontrolled proliferation arrest and potential cell death. Purine derivatives have been shown to induce cell cycle arrest at various phases.

Compound 7h was observed to cause cell cycle arrest specifically at the S-phase in HL-60 cells mdpi.comimtm.cz.

PP17 demonstrated the ability to induce cell cycle arrest at the G2/M phase rsc.org.

Compound 4s induced cell cycle arrest, with HT29 cells showing a significant reduction in the S phase and a corresponding increase in the G1/G0 phase mdpi.com.

Compound 8e , a 6,7-disubstituted 7H-purine analogue, induced significant G2/M phase cell cycle arrest in SKBR3 breast cancer cells indexcopernicus.com.

Reversine-related molecules have also been reported to cause cell cycle arrest, specifically at the G2/M phase capes.gov.br.

Data Table 2: Cell Cycle Arrest Induced by Purine Derivatives

| Compound | Cell Line(s) Tested | Cell Cycle Phase Arrest | Specific Observations | Citation(s) |

| 7h (2,6,9-trisubstituted purine derivative) | HL-60 | S-phase | - | mdpi.comimtm.cz |

| PP17 (9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine) | MCF-7 | G2/M phase | - | rsc.org |

| 4s (Purine scaffold SMO antagonist) | HT29 | G1/G0 and S-phase | Decrease in S phase, increase in G1/G0 phase | mdpi.com |

| 8e (6,7-disubstituted 7H-purine analogue) | SKBR3 | G2/M phase | Significant arrest | indexcopernicus.com |

| Reversine-related molecules | Various cancer cell lines | G2/M phase | - | capes.gov.br |

Influence on Cellular Dedifferentiation and Reprogramming Processes

Beyond direct cytotoxic effects, certain purine derivatives have shown the remarkable ability to influence cellular fate by inducing dedifferentiation and reprogramming. Reversine , a 2,6-disubstituted purine derivative (specifically, N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine), has emerged as a key molecule in this area ontosight.aicellgs.comnih.govebi.ac.ukresearchgate.net.

Reversine is recognized as the first organic molecule demonstrated to reverse the process of cellular differentiation. It has been shown to induce the dedifferentiation of lineage-committed somatic cells, such as mouse C2C12 myoblasts, into multipotent progenitor cells ontosight.aicellgs.comresearchgate.net. These reprogrammed progenitor cells can then be guided to redifferentiate into various cell types, including osteoblasts and adipocytes, under specific inductive conditions cellgs.comnih.gov. This capacity for induced dedifferentiation and subsequent reprogramming highlights the potential of such purine derivatives in regenerative medicine and the study of cellular plasticity ontosight.airesearchgate.net.

Computational Chemistry Approaches in 6 Phenyl 7h Purine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This technique is widely used to forecast the binding mode of ligands, such as 6-phenyl-7H-purine derivatives, to the active site of a protein, offering a static snapshot of the potential interaction. nih.govimrpress.com

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking simulations have been instrumental in predicting how this compound analogs bind to various protein targets, particularly kinases, which are often implicated in cancer. nih.govmdpi.com These simulations calculate a binding affinity score, which estimates the strength of the interaction. For instance, studies on newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl-containing purine (B94841) nucleobase analogs used molecular docking to examine their binding affinity scores to target kinases. nih.gov

One key target for purine analogs is Cyclin-Dependent Kinase 2 (CDK2), a protein involved in cell cycle regulation whose abnormal activity is linked to cancer progression. nih.gov Structure-based virtual screening and molecular docking have been employed to identify potent CDK2 inhibitors from databases of compounds with structural similarity to known inhibitors. nih.gov For example, a study identified a promising purine analog, 6-N,6-N-dimethyl-9-(2-phenylethyl)purine-2,6-diamine, through this approach, highlighting its potential as a scaffold for new anticancer therapies. nih.gov Docking studies on other purine derivatives, such as pyrazolopyrimidines which are bioisosteres of purines, have also shown significant binding to the CDK2 receptor, with in silico predicted Ki values suggesting promising inhibitory activity. researchgate.net

The following table summarizes representative binding affinity data for purine derivatives against kinase targets from molecular docking studies.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |

| 4-aryl-4H-chromene derivatives | CDK2 | -9.180 to -8.006 | [Discovery of novel inhibitors of CDK2 using docking and physics‐based binding free energy calculation] |

| 1H-Pyrazolo[3,4-d]pyrimidines (Purine bioisosteres) | CDK2 | Not specified, but predicted Ki values were promising | [MOLECULAR DOCKING STUDY ON 1H-(3,4d) PYRAZOLO-PYRIMIDINES AS CYCLIN DEPENDANT KINASE (CDK2) INHIBITORS] |

| ZINC89856030 (Hit from virtual screening) | CDK2 | -9.8 | [Discovering new CDK2 inhibitors by molecular docking and drug- likeness-based virtual screening for potential anticancer uses.] |

Elucidation of Specific Hydrogen Bonding and Non-Bonded Interactions

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netals-journal.com The formation of hydrogen bonds between the ligand and key amino acid residues in the protein's active site is often crucial for potent inhibition. researchgate.netnih.gov

For purine derivatives targeting kinases, docking studies consistently reveal hydrogen bonding with residues in the hinge region of the kinase active site. nih.gov Detailed interaction analysis of CDK2 inhibitors, for instance, shows that they interact with functionally important residues within the active site pocket. nih.gov Molecular dynamics simulations further confirm that these interactions, such as those formed by 6-N,6-N-dimethyl-9-(2-phenylethyl)purine-2,6-diamine, can stabilize the structure of the CDK2 protein. nih.gov

The phenyl group of this compound can also participate in crucial non-bonded interactions, such as π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket. researchgate.net The analysis of docked structures helps identify these key interactions, which provides a rationale for the observed activity and guides the optimization of ligand structure. nih.gov

Identification and Validation of Potential Biological Targets

Molecular docking is not only used to study interactions with known targets but also serves as a powerful tool for in silico target identification, a key step in drug repurposing. f1000research.comnih.gov By screening a compound library against a panel of potential protein targets, this approach can predict new biological activities. f1000research.com

For novel this compound derivatives, computational approaches have been used to investigate their potential as kinase inhibitors. nih.govsciencepublishinggroup.com In one study, KINOMEscan™ profiling, a high-throughput competition binding assay, was used to screen newly synthesized purine analogs against a large panel of human kinases. nih.gov This experimental approach, often complemented by docking, identified selective interactions between a purine analog (compound 19) and kinases such as ALK and BTK, and another analog (compound 56) with DDR2. nih.gov Such studies validate the predictions made by docking and confirm the identity of new biological targets for this class of compounds. nih.gov The combination of computational screening and experimental validation is a cornerstone of modern drug discovery for identifying novel therapeutic applications for existing chemical scaffolds. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. rutgers.edursc.org

2D and 3D-QSAR Methodologies in Predicting Activity

Both 2D and 3D-QSAR methodologies have been applied to purine derivatives to understand the structural requirements for their biological activity, such as anticancer effects. nih.govresearchgate.netmdpi.com 3D-QSAR models, which consider the three-dimensional properties of molecules, are particularly powerful. These models are built using a training set of compounds with known activities to derive a predictive equation. researchgate.net

For a series of 2,6,9-trisubstituted purine derivatives, 3D-QSAR studies were conducted to analyze the structural requirements for their antitumor activity against different cancer cell lines. nih.govsciprofiles.comresearchgate.net Similarly, a 3D-QSAR model was constructed for a series of 9H-purine derivatives to understand their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase. researchgate.net The statistical quality of these models is assessed to ensure their predictive power for new, untested compounds. researchgate.net A robust QSAR model can be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. researchgate.netacs.org

Analysis of Steric and Electronic Contributions to Biological Activity

A key output of QSAR modeling is the identification of the physicochemical properties—such as steric, electronic, and hydrophobic features—that govern biological activity. nih.gov 3D-QSAR models, in particular, generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity.

In a study on 2,6,9-trisubstituted purine derivatives, 3D-QSAR models revealed that steric properties had a more significant impact on cytotoxicity than electronic properties, with contributions of 70% and 30%, respectively. nih.govresearchgate.net The analysis of these models led to specific structural insights:

Favorable Substitution: An arylpiperazinyl system attached to the C6 position of the purine ring was found to be beneficial for cytotoxic activity. nih.govresearchgate.net

Unfavorable Substitution: The presence of bulky substituents at the C2 position of the purine ring was detrimental to activity. nih.govresearchgate.net

This type of analysis provides a clear rationale for structure-activity relationships and offers a roadmap for designing more potent this compound-based compounds. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) in this compound Research

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools in the study of purine derivatives like this compound. These computational methods provide deep insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings and guiding further research. DFT calculations are instrumental in analyzing various molecular properties that are crucial for understanding the behavior of this compound in biological systems.

Analysis of Tautomeric Forms and Their Relative Stabilities

Purine and its derivatives, including this compound, can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The relative stability of these tautomers can significantly influence the molecule's chemical and biological properties, including its receptor binding affinity and metabolic fate.

Computational studies on related purine systems, such as 6-oxo purine, have demonstrated the power of DFT in predicting the most stable tautomeric forms in different environments. orientjchem.orgnih.govresearchgate.net For instance, in the gas phase, certain tautomers may be more stable, while in a polar solvent like water, the order of stability can change due to interactions with solvent molecules. orientjchem.orgnih.gov These studies typically involve optimizing the geometry of each possible tautomer and calculating their relative energies. nih.gov

For this compound, the primary tautomeric considerations involve the position of the hydrogen atom on the purine ring nitrogens (N7 vs. N9). While specific experimental or computational studies on the tautomerism of this compound are not extensively documented in the provided search results, analogies can be drawn from studies on other purines. nih.govnih.gov For unsubstituted purine, the N9H tautomer is generally favored in the gas phase, while in aqueous solution, both N7H and N9H tautomers can coexist in significant amounts. nih.gov The presence of the phenyl group at the 6-position in this compound would be expected to influence the electronic distribution and, consequently, the relative stabilities of the tautomers.

A hypothetical DFT study on this compound would likely involve the following steps:

Generation of the initial structures for the N7-H and N9-H tautomers.

Geometry optimization of each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Calculation of the electronic energies and Gibbs free energies to determine the relative stabilities.

Inclusion of solvent effects, for instance, by using the Polarizable Continuum Model (PCM), to simulate an aqueous environment.

The results of such a study would provide valuable information on the predominant tautomeric form of this compound under different conditions, which is crucial for understanding its interactions with biological targets.

Frontier Molecular Orbital (FMO) and Mulliken Load Distribution Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that helps in understanding and predicting the reactivity of molecules. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. taylorandfrancis.com

In the context of this compound, FMO analysis can provide insights into its potential as a nucleophile or electrophile and identify the regions of the molecule most likely to be involved in chemical reactions. For instance, a study on various purine derivatives calculated HOMO and LUMO energies to predict their reactivity. researchgate.net

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule. semanticscholar.orgirjweb.com This analysis provides a quantitative picture of the electron distribution and helps in identifying atoms with positive or negative charges. For this compound, a Mulliken charge analysis would reveal the charge distribution across the purine and phenyl rings, highlighting potential sites for electrostatic interactions, such as hydrogen bonding, with a biological target.

A computational study on a related purine derivative, 2,6-diamine-7H-purine, utilized DFT to perform both FMO and Mulliken atomic charge analysis to understand its electronic properties and reactive sites. researchgate.net A similar approach for this compound would involve calculating the HOMO and LUMO energy levels and mapping their distribution over the molecule. The Mulliken charges for each atom would also be calculated.

Below is a hypothetical data table summarizing the kind of results that would be obtained from an FMO and Mulliken charge analysis of this compound.

| Parameter | Calculated Value (Arbitrary Units) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Mulliken Charge on N7 | -0.45 |

| Mulliken Charge on N9 | -0.38 |

| Mulliken Charge on C6 | +0.25 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations.

Calculation of Interaction Energies in Ligand-Target Complexes

Understanding the binding affinity of a ligand to its biological target is a cornerstone of drug discovery. Quantum chemical calculations can be employed to compute the interaction energy between a ligand, such as this compound, and its target protein or enzyme. This provides a quantitative measure of the strength of the non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize the ligand-target complex.

The calculation of interaction energies in large biomolecular systems is computationally demanding. Therefore, fragmentation methods are often employed, where the system is divided into smaller, manageable parts. lu.se A common approach is to use a hybrid quantum mechanics/molecular mechanics (QM/MM) method. In this approach, the ligand and the key amino acid residues in the binding site are treated with a high-level quantum mechanical method, while the rest of the protein is treated with a more computationally efficient molecular mechanics force field.

For a this compound-protein complex, the interaction energy calculation would involve:

Obtaining the 3D structure of the complex, either from experimental methods like X-ray crystallography or through molecular docking simulations.

Defining the QM region (this compound and surrounding amino acids) and the MM region (the rest of the protein).

Performing a QM/MM calculation to compute the total energy of the complex, the isolated ligand, and the isolated protein.

The interaction energy is then calculated as the difference between the energy of the complex and the sum of the energies of the isolated components.

The calculated interaction energies can help in understanding the key residues responsible for binding and can guide the design of more potent analogs of this compound. While specific interaction energy calculations for this compound were not found in the search results, the general methodology is well-established and has been applied to numerous protein-ligand systems. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Binding Analysis

While quantum chemical calculations provide a static picture of molecular interactions, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and biomolecular complexes. nih.gov By simulating the motions of atoms over time, MD can provide valuable insights into the dynamic nature of ligand binding, conformational changes in the protein, and the stability of the ligand-target complex. nih.govnih.gov

For this compound, MD simulations can be used to investigate its dynamic binding to a target protein. A typical MD simulation study would involve the following steps:

System Setup: The initial coordinates of the this compound-protein complex are placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.

Production Run: A long simulation (typically nanoseconds to microseconds) is performed, during which the trajectories of all atoms are saved at regular intervals.

Analysis: The saved trajectories are then analyzed to study various dynamic properties.

Key analyses performed on MD simulation trajectories of a this compound-protein complex would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand in the binding pocket over the course of the simulation. researchgate.net

Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the protein upon ligand binding. rsc.org

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between this compound and the protein, providing insights into the key interactions that stabilize the complex.

Binding Free Energy Calculations: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of this compound to its target. nih.gov

MD simulations have been successfully applied to study the binding of other purine derivatives to their targets, providing detailed information on the binding mechanism and the role of specific interactions. nih.govnih.gov A similar approach for this compound would be invaluable for understanding its dynamic behavior at the atomic level and for rationalizing its biological activity.

Below is an illustrative data table summarizing the kind of information that can be obtained from an MD simulation of a this compound-protein complex.

| Analysis Metric | Result | Interpretation |

|---|---|---|

| Average Protein RMSD | 1.5 Å | The protein structure is stable throughout the simulation. |

| Average Ligand RMSD | 0.8 Å | The ligand remains stably bound in the active site. |

| Key Hydrogen Bonds | N7-H with Asp123 N9 with Gln78 | These residues are crucial for anchoring the ligand in the binding pocket. |

| MM/GBSA Binding Free Energy | -45.2 kcal/mol | Indicates a strong binding affinity of the ligand for the protein. |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from a specific MD simulation study.

Analytical and Spectroscopic Characterization in Research of 6 Phenyl 7h Purine Analogs

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, FT-IR, UV-Vis)

The definitive identification and structural confirmation of 6-phenyl-7H-purine analogs are accomplished through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework. In ¹H NMR analysis of this compound derivatives, signals corresponding to the purine (B94841) ring protons (H-2 and H-8) and the protons of the phenyl substituent are observed at characteristic chemical shifts (δ), measured in parts per million (ppm). For instance, in studies of 6-(substituted phenyl)-9H-purine analogs, the H-2 and H-8 purine protons typically appear as singlets in the downfield region of the spectrum. researchgate.netnih.gov The protons on the phenyl ring exhibit splitting patterns (e.g., doublets, triplets) that are dependent on their substitution pattern. researchgate.net

Table 1: Selected ¹H NMR Spectroscopic Data for 6-Phenyl-Purine Analogs in DMSO-d₆

| Compound | H-8 (purine) δ (ppm) | H-2 (purine) δ (ppm) | Phenyl Protons δ (ppm) |

|---|---|---|---|

| 6-(4-Chlorophenyl)-9H-purine | 8.68 (s, 1H) | 8.97 (s, 1H) | 7.68 (d, 2H), 8.87 (d, 2H) |

| 6-(4-Bromophenyl)-9H-purine | 8.69 (s, 1H) | 8.97 (s, 1H) | 7.82 (d, 2H), 8.80 (d, 2H) |

| 6-(4-Trifluoromethylphenyl)-9H-purine | 8.33 (s, 1H) | 8.33 (s, 1H) | 7.66 (d, 2H), 7.95 (d, 2H) |

(Data sourced from reference researchgate.net)

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the synthesized compounds. Electrospray ionization (ESI) is a common soft ionization technique used for purine analogs, which typically reveals the protonated molecular ion [M+H]⁺. researchgate.netnih.gov This data provides unequivocal confirmation of the compound's molecular formula. For example, the ESI-MS spectrum for 6-(4-chlorophenyl)-9H-purine shows a prominent peak at an m/z (mass-to-charge ratio) of 231.4, corresponding to the protonated molecule. researchgate.net

Table 2: ESI-MS Data for 6-Phenyl-Purine Analogs

| Compound | Molecular Formula | Calculated M.W. | Observed m/z [M+H]⁺ |

|---|---|---|---|

| 6-(4-Chlorophenyl)-9H-purine | C₁₁H₇ClN₄ | 230.65 | 231.4 |

| 6-(4-Trifluoromethylphenyl)-9H-purine | C₁₂H₇F₃N₄ | 264.21 | 265.6 |

| 6,8-dichloro-9-cyclopentyl-9H-purine | C₁₀H₁₀Cl₂N₄ | 257.12 | 213.1* |

*(Data for first two compounds from reference researchgate.net. Data for the third compound from reference nih.gov. Note: The observed m/z for the third compound corresponds to a reaction intermediate, not the final product shown)

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FT-IR spectra of purine derivatives exhibit characteristic absorption bands corresponding to N-H, C-H, C=N, and C=C bond stretching and bending vibrations. scialert.netnih.gov For the phenyl group, characteristic bands for C-H stretching and aromatic C=C stretching vibrations are expected. researchgate.net Spectral libraries, such as the Aldrich FT-IR Collection, serve as valuable resources for comparing and identifying spectra. thermofisher.com For 7-phenyl-7H-purine, FT-IR data is available in public databases like PubChem. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Purine systems, with their conjugated aromatic nature, exhibit characteristic absorption maxima (λmax) in the UV region. The position and intensity of these absorptions can be influenced by the substituents on the purine ring and the phenyl group, as well as the solvent used. nih.gov This technique is useful for confirming the presence of the conjugated purine system and for quantitative analysis. rsc.org

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, LC-MS)

Chromatographic methods are essential for separating this compound analogs from reaction byproducts and starting materials, as well as for assessing their purity and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of purine derivatives. researchgate.net The method typically employs a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net Detection is commonly achieved using a UV detector set at a wavelength where the purine ring system strongly absorbs light. HPLC provides excellent resolution, allowing for the separation of closely related analogs and the accurate determination of compound purity. researchgate.netugr.es

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is particularly powerful for analyzing complex mixtures and for quantifying compounds at very low concentrations. nih.gov As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides molecular weight information, confirming the identity of each peak in the chromatogram. This method is crucial for metabolic studies and for analyzing purine derivatives in biological samples. nih.govmdpi.com

Advanced Detection Methodologies in Biological Matrices (e.g., Surface-Enhanced Raman Spectroscopy - SERS)

Detecting and quantifying purine analogs in complex biological matrices, such as plasma or cell cultures, presents a significant challenge due to low concentrations and interference from other biomolecules. Advanced methodologies like SERS offer the required sensitivity and selectivity.

Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive vibrational spectroscopy technique that can enhance the weak Raman scattering signal of molecules by orders of magnitude when they are adsorbed onto or near nanostructured metal surfaces (typically silver or gold). nih.govacs.org This enhancement allows for the detection of trace amounts of analytes.

In the context of purine derivatives, SERS has been effectively used for their detection and quantification. nih.govkoreascience.kr Purine analogs typically exhibit a strong and characteristic SERS peak attributed to the "breathing mode" of the purine ring, which is often found in the 700-850 cm⁻¹ spectral region. nih.govntu.edu.tw This distinct peak can serve as a molecular fingerprint for identification. For example, studies on related purines like adenine (B156593) and hypoxanthine (B114508) show prominent SERS peaks at 734 cm⁻¹ and 742 cm⁻¹, respectively. nih.gov By using purine itself as an internal standard, which has a distinct peak at 813 cm⁻¹, SERS can be used for reliable quantification, with results that align closely with those from LC-MS. nih.gov This approach demonstrates the potential of SERS as a rapid and robust platform for analyzing this compound analogs in biological fluids for diagnostic or research purposes. acs.orgkoreascience.kr

Table 3: Characteristic SERS Peaks for Selected Purine Derivatives

| Compound | Key SERS Peak (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| Adenine | 734 | Ring Breathing |

| Hypoxanthine | 742 | Ring Breathing |

| Purine (Internal Standard) | 813 | Ring Breathing |

| Xanthine | 572, 642, 1126, 1243, 1312 | Various Ring Vibrations |

| Uric Acid | 494, 642, 816, 896 | Various Ring Vibrations |

(Data sourced from references nih.govkoreascience.kr)

Future Perspectives and Emerging Research Directions

Rational Design of Novel 6-Phenyl-7H-Purine Analogues with Enhanced Specificity and Potency

Future research will concentrate on the rational design and synthesis of novel this compound analogues. This involves systematic modifications to the core structure to improve binding affinity and selectivity towards specific biological targets, thereby enhancing potency while minimizing off-target effects. Structure-activity relationship (SAR) studies will be crucial in guiding these design efforts. For instance, researchers are exploring how variations in the phenyl ring substituents or modifications at other positions of the purine (B94841) scaffold can lead to analogues with superior pharmacological profiles. Early investigations into purine derivatives have shown potential for enzyme inhibition, with some compounds exhibiting activity against enzymes involved in purine metabolism benchchem.com. Future work will aim to leverage this by designing analogues that specifically target disease-relevant enzymes with high affinity.

Exploration of Undiscovered Biological Targets and Mechanisms of Action

A significant avenue for future research involves the comprehensive exploration of currently unknown biological targets and the elucidation of detailed mechanisms of action for this compound and its derivatives. While purine analogues are known to interfere with purine metabolism and DNA/RNA synthesis, the specific interactions of this compound with a broader range of cellular proteins and pathways remain an area for discovery benchchem.com. Future studies will employ advanced screening techniques and biochemical assays to identify novel targets, such as specific kinases or receptors, that could be modulated by these compounds. Understanding these interactions at a molecular level will be key to unlocking new therapeutic avenues.

Integration of Advanced Computational and Experimental Methodologies for Drug Discovery

The integration of cutting-edge computational and experimental methodologies is set to accelerate the drug discovery process for this compound derivatives. Computational approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and artificial intelligence (AI)-driven drug design, will be employed to predict binding modes, optimize lead compounds, and identify promising new analogues. These in silico methods will be complemented by high-throughput screening (HTS) and advanced biophysical techniques to validate computational predictions and assess the activity and properties of synthesized compounds efficiently. This synergistic approach aims to streamline the identification and optimization of potent and selective drug candidates.

Development of Strategies to Overcome Acquired Resistance in Therapeutic Contexts

As this compound derivatives are explored for therapeutic applications, particularly in areas like oncology, the development of strategies to overcome acquired drug resistance will be paramount. Research will focus on understanding the molecular mechanisms by which cancer cells or pathogens develop resistance to these compounds. This could involve alterations in drug metabolism, target mutations, or activation of compensatory survival pathways. Future research will aim to design analogues that circumvent these resistance mechanisms or develop combination therapies that target multiple pathways simultaneously, thereby enhancing the durability of therapeutic responses.

Expanding Therapeutic Applications Beyond Oncology, Including Other Disease States

While initial research may focus on oncology, future endeavors will explore the potential of this compound derivatives in a wider array of disease states. Given the fundamental role of purines in various biological processes, these compounds could hold promise for treating infectious diseases, inflammatory conditions, neurological disorders, and metabolic diseases. For example, purine analogues have historically been investigated for their antiviral and immunomodulatory properties. Future research will systematically screen these compounds against targets relevant to these diverse disease areas, aiming to identify new therapeutic applications beyond their current scope. Patent literature indicates the mention of this compound in contexts related to cell therapy and radiopharmaceuticals, suggesting a broad interest in its derivatives for various medical applications google.comgoogle.com.

Compound Names Mentioned:

this compound

6-(Phenyldithio)purine (B1207886)

Purine

Phenylthiopurines

6-(4-methoxyphenyl)-7H-purine (Hypothetical example for illustration)

6-(4-chlorophenyl)-7H-purine (Hypothetical example for illustration)

Q & A

Q. What are the established synthetic routes for 6-phenyl-7H-purine, and how can purity be optimized?

The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, allyl-substituted purines (e.g., 7-allylpurines) can undergo Grignard reagent reactions, though improper conditions may yield side products like isomerized compounds (e.g., migration of double bonds). To optimize purity, controlled reagent stoichiometry (e.g., 2.00 equivs of Grignard reagent) and reaction time (e.g., 40 minutes) are critical. Post-reaction oxidation with MnO₂ can restore aromaticity and isolate the target compound . Purity validation via HPLC or NMR (e.g., characteristic coupling constants, such as ³J = 15.3 for E-allyl groups) is recommended .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C-S stretching in methylthio derivatives at ~650–1085 cm⁻¹) .

- ¹H NMR : Distinguishes tautomeric forms (e.g., 7H vs. 9H purine) via proton shifts. For example, 7H-purin-6-amine derivatives show distinct aromatic proton splitting patterns .

- Mass Spectrometry : Confirms molecular weight (e.g., 149.15 g/mol for methyl-substituted analogs) .

Cross-referencing with databases like PubChem ensures accuracy .

Q. What biological roles make this compound relevant in medicinal chemistry?

As a purine analog, this compound interacts with enzymes involved in nucleotide metabolism (e.g., kinases, phosphodiesterases). Its structural mimicry of adenine enables competitive inhibition, making it a candidate for targeting pathways like cAMP signaling or DNA repair .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data in substituted this compound derivatives?

Contradictions often arise from tautomerism or impurities. For example:

- Tautomer Identification : Use variable-temperature NMR to observe proton exchange between 7H and 9H forms .

- Byproduct Isolation : Employ preparative chromatography (e.g., flash column) to separate isomers, as seen in Grignard reactions yielding mixed products .

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra to confirm assignments .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Regioselective Protection : Block reactive sites (e.g., N-9) before introducing substituents at C-6 or C-8 .

- Catalytic Optimization : Use Pd catalysts for Suzuki couplings to minimize halogen scrambling .

- Solvent Control : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce aggregation in nucleophilic substitutions .

Q. How do structural modifications (e.g., trifluoromethyl or cyclopropyl groups) impact the bioactivity of this compound?

- Electron-Withdrawing Groups (e.g., CF₃): Increase metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- Cyclopropyl Substitution : Enhances steric hindrance, reducing off-target interactions. For example, 7-cyclopropyl analogs show improved selectivity in kinase assays .

- Thioether Linkages (e.g., methylthio): Modulate redox activity, influencing pathways like glutathione metabolism .

Q. What experimental designs address low yields in large-scale synthesis of this compound?

- Flow Chemistry : Improves heat/mass transfer for exothermic reactions (e.g., Grignard additions) .

- Microwave Assistance : Accelerates ring-closing steps in purine synthesis (e.g., 20-minute vs. 12-hour conventional heating) .

- Workup Optimization : Liquid-liquid extraction with ethyl acetate/water minimizes product loss .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting reports on the kinase inhibition efficacy of this compound derivatives?

- Assay Conditions : Variability in ATP concentration (e.g., 1 mM vs. 100 µM) or buffer pH alters IC₅₀ values. Standardize protocols using kinase profiling panels .

- Structural Variants : Minor substituent changes (e.g., Cl vs. F at C-2) drastically affect selectivity. Compare analogs using molecular docking studies .

Q. What methodologies validate the proposed mechanism of action for this compound in DNA repair pathways?

- Knockout Models : Use CRISPR-edited cell lines (e.g., PARP1⁻/−) to confirm target specificity .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to repair enzymes (e.g., XRCC1) .

Tables for Reference

| Modification Site | Functional Group | Impact on Bioactivity | Reference |

|---|---|---|---|

| C-6 | Phenyl | Enhances π-π stacking with kinases | |

| C-7 | Cyclopropyl | Reduces metabolic degradation | |

| C-8 | Methylthio | Modulates redox sensitivity |

| Analytical Technique | Key Application | Example Data |

|---|---|---|

| ¹H NMR | Tautomer identification | δ 8.21 (s, 1H, H-8) |

| IR | C-S bond validation | 1085 cm⁻¹ (S-CH₃ stretch) |

| HPLC | Purity assessment | >98% (λ = 254 nm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.